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molecular formula C10H14N2O B1297420 2,2-Dimethyl-N-pyridin-4-yl-propionamide CAS No. 70298-89-4

2,2-Dimethyl-N-pyridin-4-yl-propionamide

Cat. No. B1297420
M. Wt: 178.23 g/mol
InChI Key: JCMMVFHXRDNILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786132B2

Procedure details

A solution of trimethylacetyl chloride (32.5 mL, 0.264 mol) in dry dichloromethane (50 mL) was added dropwise over 1 h to a stirred suspension of 4-aminopyridine (22.60 g, 0.240 mol) and triethylamine (41.8 mL, 0.300 mol) in dry dichloromethane (360 mL) at 0° C. under nitrogen. The ice bath was removed and the reaction allowed to warm to r.t. overnight. After 17 h, the pale brown mixture was poured into water (500 mL). The organic layer was separated and washed with a dilute aqueous solution of sodium hydrogen carbonate (400 mL). The organic layer was separated, dried over sodium sulfate, filtered and the solvent evaporated in vacuo. The crude solid was recrystallized from ethyl acetate (75 mL)/hexane (50 mL), washed with diethyl ether (2×10 mL) and air dried to yield N-(pyridin-4-yl)pivalamide (29.11 g, 68%) as colourless plate like crystals. 1H NMR: δ (CDCl3, 400 MHz) 1.33 (s, 9H), 7.50 (d, J=6 Hz, 2H), 7.56 (br. s., 1H), 8.49 (d, J=6 Hz, 2H).
Quantity
32.5 mL
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
41.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH3:6])[C:3](Cl)=[O:4].[NH2:8][C:9]1[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=1.C(N(CC)CC)C>ClCCl>[N:12]1[CH:13]=[CH:14][C:9]([NH:8][C:3](=[O:4])[C:2]([CH3:7])([CH3:6])[CH3:1])=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
32.5 mL
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Name
Quantity
22.6 g
Type
reactant
Smiles
NC1=CC=NC=C1
Name
Quantity
41.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
360 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
ADDITION
Type
ADDITION
Details
the pale brown mixture was poured into water (500 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with a dilute aqueous solution of sodium hydrogen carbonate (400 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude solid was recrystallized from ethyl acetate (75 mL)/hexane (50 mL)
WASH
Type
WASH
Details
washed with diethyl ether (2×10 mL) and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
N1=CC=C(C=C1)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 29.11 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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